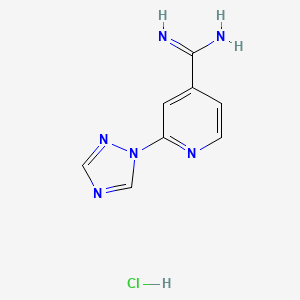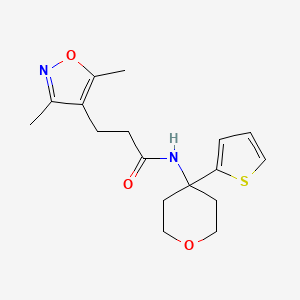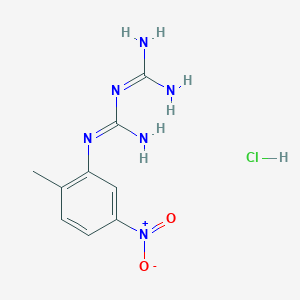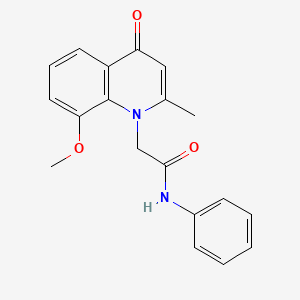![molecular formula C16H13N3OS2 B2827054 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 866131-87-5](/img/structure/B2827054.png)
5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is a chemical compound with the molecular formula C16H13N3OS2. It has an average mass of 327.424 Da and a monoisotopic mass of 327.049988 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H13N3OS2. Detailed structural analysis would require more specific information such as 3D conformations, which might be obtained from specialized databases or computational chemistry studies .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in the chemical literature or specialized databases .Wissenschaftliche Forschungsanwendungen
Gastric H+/K+-ATPase Inhibition
Research by Yamada et al. (1996) on substituted 2-sulfinylimidazoles, which are structurally similar to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one, has revealed their potential as inhibitors of gastric H+/K(+)-ATPase. These compounds exhibit potent inhibitory effects, suggesting a possible application in treating conditions related to excessive stomach acid production (Yamada et al., 1996).
Antiulcer Agents
Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines, which are related to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one, as potential antiulcer agents. These compounds demonstrated cytoprotective properties in models of ethanol and HCl-induced ulcers, indicating their potential use in antiulcer medication (Starrett et al., 1989).
Antitumor and Antibacterial Agents
Hafez et al. (2017) developed a series of thieno[3,2-d]pyrimidine derivatives, which include structures analogous to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one. These compounds showed significant in vitro activity against human tumor cell lines and bacteria, highlighting their potential as antitumor and antibacterial agents (Hafez et al., 2017).
Antiviral Activity
Research by Golankiewicz et al. (1995) on imidazo[1,5-a]-1,3,5-triazine derivatives, structurally related to the compound of interest, showed inhibitory effects on ortho- and paramyxoviruses. These findings suggest a potential application in antiviral therapy (Golankiewicz et al., 1995).
Solid-State Fluorescence Properties
Yokota et al. (2012) synthesized fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine, which is related to the chemical structure . The research focused on their solid-state fluorescence properties, indicating potential applications in fluorescence-based technologies (Yokota et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[(4-methylphenyl)methylsulfanyl]-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-2-4-11(5-3-10)9-22-16-18-15-12(6-7-21-15)14-17-13(20)8-19(14)16/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXJRICBQFSJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CS3)C4=NC(=O)CN42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)
![tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2826974.png)
![{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2826976.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2826978.png)


![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2826982.png)
![ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B2826983.png)
![2-Methyl-6-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2826984.png)


![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)
